Tert-butyl (4-formylphenyl)carbamate
Description
Detailed Research Findings
While specific, high-profile examples of blockbuster drugs synthesized directly from Tert-butyl (4-formylphenyl)carbamate are not extensively documented in publicly available literature, its utility is evident in the patent literature and as a key intermediate in the synthesis of various research compounds. For instance, carbamate (B1207046) derivatives are integral to the structure of numerous pharmaceuticals. A Chinese patent describes the use of a tert-butyl carbamate derivative in an improved synthesis of Lacosamide, an anticonvulsant medication. google.com This highlights the relevance of the carbamate moiety in the development of neurologically active agents.
Furthermore, the general class of N-Boc protected anilines, to which this compound belongs, are widely used in palladium-catalyzed cross-coupling reactions to form C-N bonds, a fundamental transformation in the synthesis of many biologically active compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-8H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQVBAUJEKSBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378109 | |
| Record name | tert-Butyl (4-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144072-30-0 | |
| Record name | 1,1-Dimethylethyl N-(4-formylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144072-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminobenzaldehyde, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Role As a Reactive Intermediate in Complex Molecule Construction
The primary role of Tert-butyl (4-formylphenyl)carbamate in the construction of complex molecules is that of a reactive intermediate. Its aldehyde functionality serves as a key electrophilic site, readily participating in reactions to form new carbon-carbon and carbon-heteroatom bonds.
The formyl group can be efficiently converted into a variety of other functional groups. For example, it can undergo oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or participate in condensation reactions with amines to form imines, which can be further reduced to secondary amines. This reactivity is crucial for elongating carbon chains, introducing new functional groups, and building the carbon skeleton of the target molecule.
Moreover, the aldehyde is a key precursor for the synthesis of a wide range of heterocyclic compounds. Through reactions with dinucleophiles, it can be used to construct rings containing nitrogen, oxygen, and sulfur, which are common motifs in pharmaceuticals and agrochemicals. The ability to introduce these heterocyclic systems in a controlled manner is a significant advantage in the design of new bioactive molecules.
Below are tables detailing the physical and chemical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| Boiling Point | 297.6 °C at 760 mmHg |
| Flash Point | 133.8 °C |
| Density | 1.163 g/cm³ |
| Vapor Pressure | 0.00133 mmHg at 25°C |
Table 2: Chemical Identifiers of this compound
| Identifier | Value |
|---|---|
| CAS Number | 144072-30-0 |
| IUPAC Name | tert-butyl N-(4-formylphenyl)carbamate |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=O)C=C1 |
| InChI | InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-8H,1-3H3,(H,13,15) |
Table 3: Spectroscopic Data of this compound
| Spectrum | Data |
|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.89 (s, 1H), 7.82 (d, J=8.6 Hz, 2H), 7.56 (d, J=8.6 Hz, 2H), 6.99 (s, 1H), 1.53 (s, 9H) |
Chemical Reactivity and Derivatization Pathways of Tert Butyl 4 Formylphenyl Carbamate
Transformations Involving the Formyl Group
The aldehyde functionality is a versatile electrophilic center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to extending the molecular framework and introducing new functional groups.
Nucleophilic Addition Reactions of the Aldehyde Functionality
The electron-deficient carbonyl carbon of the formyl group is susceptible to attack by a wide array of nucleophiles. This classic reactivity pattern includes reactions such as the Henry (nitroaldol) reaction, the Wittig reaction, and reductive amination.
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol. wikipedia.org This reaction is a powerful method for C-C bond formation. While studies have shown that N-Boc protected amino aldehydes can participate in this transformation, yields may be influenced by the specific catalyst system and reaction conditions. psu.edu For instance, the reaction of an N-Boc aldehyde with nitromethane (B149229) using a lanthanum-R-Binol system has been documented, though it may result in lower chemical yields compared to other protecting groups. psu.edu
The Wittig reaction provides a route to synthesize alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond. thermofisher.com The formyl group of tert-butyl (4-formylphenyl)carbamate can react with various stabilized and non-stabilized ylides to yield the corresponding styrenyl carbamate (B1207046) derivatives, with the stereochemistry (E/Z) of the resulting alkene depending on the nature of the ylide used. organic-chemistry.org
Reductive amination is a widely used method to synthesize secondary and tertiary amines from carbonyl compounds. wikipedia.org The process begins with the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. wikipedia.orgnih.gov This one-pot procedure allows for the direct conversion of the formyl group into an aminomethyl functionality.
Table 1: Examples of Nucleophilic Addition Reactions involving N-Boc Protected Benzaldehydes
| Reaction Name | Nucleophile | Reagent/Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| Henry Reaction | Nitromethane | Disodium La-R-Binol | β-nitro alcohol | psu.edu |
| Wittig Reaction | Phosphorus Ylide | Base (e.g., n-BuLi) | Alkene | masterorganicchemistry.comorganic-chemistry.org |
| Reductive Amination | Primary/Secondary Amine | Sodium Triacetoxyborohydride (STAB) | Secondary/Tertiary Amine | nih.gov |
Condensation and Cyclization Reactions for Heterocyclic Ring Formation
The formyl group serves as a crucial building block for the synthesis of various heterocyclic rings through condensation and subsequent cyclization reactions. These pathways are essential for accessing molecular scaffolds prevalent in medicinal chemistry and materials science.
The reaction of the aldehyde with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. This condensation is typically reversible and may be catalyzed by acid. baranlab.org These derivatives are not only stable final products in some contexts but also serve as key intermediates for further transformations, such as reduction to amines (as in reductive amination) or participation in cyclization reactions.
The versatility of the formyl group is further demonstrated in its use for constructing a variety of heterocyclic systems.
Thiosemicarbazones: The condensation of an aldehyde with a thiosemicarbazide (B42300) readily yields the corresponding thiosemicarbazone derivative. mdpi.com This reaction is a straightforward and efficient method for introducing the thiourea (B124793) motif, creating ligands known for their metal-coordinating properties and biological activities. nih.govresearchgate.net
Isoxazoles: A common route to isoxazoles involves the reaction of aldehydes with hydroxylamine (B1172632) to form an oxime intermediate. researchgate.netquora.comwikipedia.org The resulting aldoxime can then undergo a cyclization reaction, for example, with an alkyne or an activated alkene, to form the isoxazole (B147169) ring.
Pyridines: Substituted pyridines can be synthesized through various condensation strategies involving aldehydes. The Hantzsch pyridine (B92270) synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. youtube.com this compound can serve as the aldehyde component in such reactions to produce highly functionalized dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine. baranlab.orgnih.gov
Table 2: Heterocyclic Synthesis Pathways from this compound
| Heterocycle | Key Reagents | Intermediate | Reaction Type | Ref. |
|---|---|---|---|---|
| Thiosemicarbazone | Thiosemicarbazide | N/A | Condensation | mdpi.com |
Reactivity of the Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, typically acidic, conditions.
Cleavage Reactions for Amine Liberation
The primary reaction of the carbamate moiety in this compound is its removal to deprotect the amino group, yielding 4-aminobenzaldehyde. This transformation is crucial for subsequent reactions involving the newly liberated aniline (B41778) functionality.
The most common method for Boc deprotection is treatment with strong acids. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (CH2Cl2), is widely used. scribd.com The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to give the free amine. commonorganicchemistry.com The tert-butyl cation can be trapped by scavengers to prevent side reactions. stackexchange.com Other strong acids, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) in various solvents, are also effective. researchgate.net
Alternatively, milder, non-acidic methods have been developed. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been shown to cleave carbamates, offering a selective deprotection strategy when acid-sensitive functional groups are present elsewhere in the molecule. lookchem.com
Table 3: Conditions for the Cleavage of the Boc-Carbamate Group
| Reagent(s) | Solvent | Temperature | Outcome | Ref. |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | Room Temperature | Amine TFA Salt | scribd.comcommonorganicchemistry.com |
| Sulfuric Acid (H2SO4) | Dichloromethane (CH2Cl2) | Room Temperature | Amine Sulfate Salt | researchgate.net |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethanol | Room Temperature | Amine Hydrochloride Salt | scribd.com |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Reflux | Free Amine | lookchem.com |
N-Substitution Reactions of the Carbamate Nitrogen
The nitrogen atom of the carbamate group in this compound, while protected by the bulky tert-butoxycarbonyl (Boc) group, retains a degree of nucleophilicity and can undergo substitution reactions under appropriate conditions. These reactions typically require the deprotonation of the N-H bond to generate a more potent nucleophile, which can then react with various electrophiles.
One notable transformation is N-acylation. For instance, the reaction of this compound with an acylating agent such as acetic anhydride (B1165640) can lead to the formation of the corresponding N-acetylated product, tert-butyl N-acetyl-N-(4-formylphenyl)carbamate. nih.gov This reaction introduces a second acyl group onto the nitrogen, further modifying the electronic properties and steric environment of the carbamate functionality.
While specific examples for the N-alkylation and N-arylation of this compound are not extensively documented in readily available literature, the general reactivity of carbamates suggests that such transformations are feasible. The deprotonated carbamate nitrogen is expected to react with alkyl halides or aryl halides (the latter often requiring a metal catalyst) to yield N-alkylated and N-arylated products, respectively. These reactions would provide a direct method for introducing a wide range of substituents onto the nitrogen atom, thereby expanding the molecular diversity accessible from this starting material.
| Reaction Type | Reagent Example | Product Example |
| N-Acylation | Acetic Anhydride | tert-butyl N-acetyl-N-(4-formylphenyl)carbamate |
| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | tert-butyl N-methyl-N-(4-formylphenyl)carbamate (Expected) |
| N-Arylation | Aryl Halide (e.g., Phenyl Bromide) with Pd catalyst | tert-butyl N-phenyl-N-(4-formylphenyl)carbamate (Expected) |
Aromatic Ring Functionalization Strategies
The phenyl ring of this compound is another key site for derivatization, allowing for the introduction of new functional groups that can significantly alter the compound's properties and downstream applications. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the formyl group (-CHO) and the tert-butoxycarbonylamino group (-NHBoc).
In electrophilic aromatic substitution (EAS) reactions, the -NHBoc group is an activating ortho-, para-director due to the electron-donating resonance effect of the nitrogen lone pair. Conversely, the formyl group is a deactivating meta-director owing to its electron-withdrawing inductive and resonance effects. The interplay of these two groups dictates the position of incoming electrophiles.
Given that the -NHBoc group is a stronger activating group than the deactivating effect of the formyl group, electrophilic substitution is anticipated to occur at the positions ortho to the carbamate group (and meta to the formyl group). The para position relative to the carbamate is already occupied by the formyl group. Steric hindrance from the bulky tert-butyl group may influence the ratio of ortho isomers formed. ucalgary.ca Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edu
Directing Effects of Substituents in Electrophilic Aromatic Substitution:
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -NHBoc | Activating | Ortho, Para |
The expected major products of electrophilic aromatic substitution on this compound would therefore have the new substituent at one of the two equivalent positions ortho to the -NHBoc group.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com To utilize these methods for the functionalization of this compound, a halogenated derivative is first required. For example, through electrophilic halogenation (e.g., bromination or iodination) as described in the previous section, a halogen atom can be introduced onto the aromatic ring, likely ortho to the -NHBoc group. This halogenated intermediate can then participate in a variety of palladium-catalyzed cross-coupling reactions.
These reactions typically involve an organometallic reagent and a palladium catalyst, often with a phosphine (B1218219) ligand. nih.gov The choice of coupling partners allows for the introduction of a diverse range of substituents.
Examples of Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Introduced Group |
|---|---|---|
| Suzuki Coupling | Boronic acid or ester | Aryl, heteroaryl, vinyl, alkyl |
| Heck Coupling | Alkene | Vinyl |
| Sonogashira Coupling | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig Amination | Amine | Amino |
Through these strategies, the aromatic core of this compound can be extensively modified, leading to a vast library of derivatives with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.
Advanced Applications and Research Frontiers
Applications in Pharmaceutical and Medicinal Chemistry
The utility of tert-butyl (4-formylphenyl)carbamate in pharmaceutical sciences is broad, primarily owing to its role as a key intermediate in the synthesis of new chemical entities with therapeutic potential. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline (B41778) nitrogen allows for selective reactions at the formyl group, while the Boc group can be readily removed under acidic conditions to liberate the free amine for further functionalization. This strategic positioning of reactive sites makes it an invaluable tool for medicinal chemists.
This compound serves as a fundamental starting material in the multi-step synthesis of a wide array of therapeutic agents. Its aldehyde functionality can undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, to introduce diverse structural motifs. The carbamate (B1207046) portion of the molecule also contributes to its utility, as carbamate derivatives are known to possess a broad spectrum of biological activities.
The versatility of this compound as a building block is exemplified in the synthesis of various classes of drugs. For instance, carbamate derivatives are integral to the structure of numerous approved therapeutic agents. nih.gov The synthesis of complex molecules often involves the use of such bifunctional building blocks to construct the core scaffold of the final drug product. The principles of using protected amino aldehydes in multi-step syntheses are well-established in organic chemistry and drug discovery.
The core structure of this compound can be systematically modified to generate libraries of derivatives with tailored pharmacological activities. By altering the substituents on the phenyl ring or by elaborating the formyl group into different functional moieties, researchers can fine-tune the biological properties of the resulting molecules to achieve desired therapeutic effects.
Derivatives of tert-butyl carbamates have demonstrated significant potential as antimicrobial agents. A study on novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives revealed that several compounds exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net Specifically, compounds 6b and 6e from this series showed the highest antibacterial effect, comparable to the standard drug ciprofloxacin. researchgate.net The same study also highlighted that compounds 6b, 6c, and 6e displayed promising antifungal activity against strains such as Aspergillus niger and Candida albicans, with efficacy comparable to the standard antifungal agent Nystatin. researchgate.net
Another study focusing on N-aryl carbamate derivatives reported broad-spectrum antifungal activities. mdpi.com These findings underscore the potential of the carbamate scaffold in the development of new antimicrobial drugs. The following table summarizes the antimicrobial activity of some tert-butyl carbamate derivatives from a representative study.
| Compound ID | Target Organism | Activity | Reference |
| 6b | Bacillus licheniformis, Bacillus subtilis, Staphylococcus aureus (Gram-positive bacteria) | High antibacterial activity | researchgate.net |
| 6e | Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa (Gram-negative bacteria) | High antibacterial activity | researchgate.net |
| 6b | Aspergillus niger, Candida albicans, Fusarium oxysporum (Fungi) | Promising antifungal activity | researchgate.net |
| 6c | Aspergillus niger, Candida albicans, Fusarium oxysporum (Fungi) | Promising antifungal activity | researchgate.net |
| 6e | Aspergillus niger, Candida albicans, Fusarium oxysporum (Fungi) | Promising antifungal activity | researchgate.net |
Carbamate derivatives have been identified as modulators of various enzymes, including the cytochrome P450 (CYP450) family of enzymes, which are crucial for drug metabolism. nih.gov The inhibition of specific CYP450 isozymes can be a key factor in avoiding drug-drug interactions or in enhancing the therapeutic efficacy of co-administered drugs. For example, the carbamate-containing drug ritonavir is a known inhibitor of CYP3A4, an important enzyme in drug metabolism. nih.gov
While direct studies on the inhibition of CYP1A2 by derivatives of this compound are not extensively reported, the general propensity of carbamates to interact with CYP450 enzymes suggests that derivatives of this compound could be designed to selectively target specific isoforms like CYP1A2. The metabolism of some carbamate-containing drugs is known to be mediated by CYP450 enzymes. nih.gov Further research in this area could lead to the development of novel CYP1A2 inhibitors with potential applications in modulating the metabolism of various xenobiotics.
A significant advancement in the application of this compound derivatives is in the targeting of specific biological pathways implicated in disease. One such target is Aspartate Transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells and pathogenic organisms. nih.gov
A series of small molecule inhibitors of P. falciparum ATCase were developed, with some compounds showing low nanomolar binding affinities. rug.nl A derivative, BDA-04, was identified as a non-competitive, allosteric inhibitor of ATCase. nih.govrug.nl This compound binds to a previously unknown allosteric pocket, stabilizing the enzyme in its inactive state. rug.nl These inhibitors were found to suppress the growth of malaria parasites in blood stage cultures at micromolar concentrations. rug.nl The following table presents data on the inhibitory activity of some of these derivatives.
| Compound | Target | IC50 (nM) | EC50 (µM) against P. falciparum | Mechanism of Action | Reference |
| BDA-04 | P. falciparum ATCase | 77.2 | 2.43 | Allosteric, non-competitive inhibitor | nih.govrug.nl |
| BDA-11 | P. falciparum ATCase | N/A | 3.37 | Allosteric inhibitor | rug.nl |
| BDA-24 | P. falciparum ATCase | N/A | 2.03 | Allosteric inhibitor | rug.nl |
The field of targeted protein degradation has emerged as a revolutionary approach in drug discovery, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. soton.ac.uknih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. soton.ac.uknih.gov
The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govbroadpharm.com The chemical nature, length, and attachment points of the linker are critical parameters that need to be optimized for each target. nih.gov Common linker motifs include alkyl chains and polyethylene glycol (PEG) units. nih.govbroadpharm.com
This compound, with its distinct functionalities, represents a potential scaffold for the synthesis of PROTAC linkers or for the attachment of warhead and E3 ligase-binding moieties. The aldehyde group can be readily converted into a variety of functional groups suitable for linker attachment, while the protected amine can be deprotected to provide another point of attachment. The carbamate moiety itself is a common structural feature in many biologically active molecules and could be incorporated into the linker design to modulate the physicochemical properties of the resulting PROTAC. While direct examples of this compound in published PROTAC structures are not yet prevalent, its chemical versatility makes it an attractive starting material for the construction of novel PROTACs.
Synthesis of Biologically Active Derivatives with Specific Pharmacological Profiles
Development of Compounds for Neurological Disorders
The pursuit of effective treatments for neurological disorders, particularly Alzheimer's disease, has driven extensive research into novel therapeutic agents. A key strategy in Alzheimer's research is the inhibition of the β-secretase enzyme (BACE-1), which is involved in the production of amyloid-β plaques in the brain. nih.govrsc.org The development of small molecule BACE-1 inhibitors often involves the synthesis of complex heterocyclic scaffolds. nih.govnih.gov
This compound serves as a valuable precursor for constructing such molecules. Its aldehyde functional group can be used as a starting point for building larger molecular architectures, while the Boc-protected amine ensures that this nitrogen atom does not interfere with early synthetic steps. Once the core structure is assembled, the Boc group can be removed to reveal the primary amine, which can then be modified or become part of a critical pharmacophore that interacts with the target enzyme.
For instance, many potent BACE-1 inhibitors feature complex amide or aminothiazine structures. nih.gov The synthesis of these compounds requires precisely functionalized building blocks. While direct synthesis examples using this compound are not prominently featured in the cited literature, its structure is ideally suited for the multi-step synthetic routes required to produce these types of complex inhibitors. nih.govnih.gov
Table 1: Examples of BACE-1 Inhibitor Scaffolds
| Inhibitor Class | Key Structural Features | Potential Synthetic Role of Intermediates |
|---|---|---|
| 2-Amino-6H-1,3,4-thiadizine Derivatives | Heterocyclic core with specific amide side chains. | Aldehyde group can be used to form parts of the core structure. |
| 2-Aminooxazoline Derivatives | A five-membered heterocyclic ring. | Used in building blocks that eventually cyclize to form the ring. |
Contributions to Drug Metabolism Studies and Pharmacokinetic Modulation
The structural components of this compound—the tert-butyl group and the carbamate linkage—are known to play significant roles in the metabolism and pharmacokinetics of drug molecules. The Boc group is one of the most common protecting groups in medicinal chemistry precisely because it modulates a molecule's properties. researchgate.net By masking a reactive amine, it prevents unwanted side reactions during synthesis and renders the intermediate more stable and often more soluble in organic solvents. organic-chemistry.org
The ultimate removal of the Boc group is a critical step in drug synthesis, and understanding its influence is part of pharmacokinetic modulation. Furthermore, the tert-butyl group itself can influence a drug's metabolic profile. Its bulky nature can act as a "metabolic shield," sterically hindering nearby functional groups from being attacked by metabolic enzymes like the cytochrome P450 (CYP) family. researchgate.net However, the tert-butyl group can also be a site of metabolism itself, typically undergoing oxidation to form an alcohol, which can then be further processed by the body.
The carbamate linkage is also a key structural motif in drug design. In many approved drugs, the carbamate group is a stable and integral part of the molecule's interaction with its biological target. researchgate.net In other cases, it is used in prodrugs, where it is designed to be cleaved by enzymes (esterases) in the body to release the active drug. researchgate.net This strategy can improve a drug's bioavailability by protecting it from first-pass metabolism in the liver.
Table 2: Influence of Structural Moieties on Pharmacokinetics
| Structural Group | Role in Drug Development | Metabolic Consideration |
|---|---|---|
| tert-Butyl (Boc) | Protecting group for amines, enhancing stability and controlling reactivity during synthesis. | Cleaved under acidic conditions to release the active amine; not present in the final drug. |
| Carbamate | Can be a stable linker in a final drug or a cleavable linker in a prodrug. | Stability is tunable; can be designed for hydrolysis by esterases to release the active compound. |
Utility in Agrochemical Sciences
Intermediate for the Synthesis of Pesticides and Herbicides
The carbamate chemical family is foundational to the agrochemical industry, forming the basis of many widely used insecticides, herbicides, and fungicides. researchgate.netresearchgate.net These compounds typically work by inhibiting key enzymes in the target pest, such as acetylcholinesterase in insects. The synthesis of these agrochemicals requires reliable and efficient access to functionalized intermediates.
This compound is a precursor to 4-aminobenzaldehyde, a molecule that can be incorporated into more complex pesticide structures. The Boc protecting group strategy allows for the selective manipulation of other parts of a molecule before the crucial amine group is introduced in a final step. This controlled approach is vital in the large-scale manufacturing of agricultural chemicals, where purity and yield are paramount. nih.gov For example, the synthesis of complex organophosphorus herbicides like glyphosate involves multiple steps where protecting group chemistry is essential. wikipedia.orgorst.edu While many carbamate pesticides are synthesized using hazardous reagents like phosgene, modern methods are shifting towards safer and more sustainable routes. acs.org
Development of Sustainable Crop Protection Products
There is a significant global effort to develop more sustainable agrochemicals that are effective against pests but have a reduced environmental impact and lower toxicity to non-target organisms. nih.govnih.gov A key part of this effort involves innovating the chemical synthesis processes to be greener and more efficient.
The use of advanced intermediates like this compound can contribute to these goals. Furthermore, the development of sustainable methods for creating the carbamate group itself is a major area of research. Modern approaches utilize carbon dioxide (CO2) as a safe and renewable C1 source, replacing highly toxic chemicals like phosgene. acs.orgnih.gov These greener synthesis routes can be used to produce carbamate intermediates, which are then used to build the final pesticide product. This focus on green chemistry throughout the manufacturing process is critical for the development of next-generation crop protection products. nih.gov
Contributions to Materials Science
Precursor in the Synthesis of Advanced Polymers and Coatings
Beyond medicine and agriculture, this compound is a valuable monomer precursor for creating advanced polymers. After the acidic removal of the Boc protecting group to yield 4-aminobenzaldehyde, the molecule possesses two key functional groups: a primary amine (-NH2) and an aldehyde (-CHO).
These groups can react with each other in a polycondensation reaction to form a polyazomethine (also known as a polyimine or Schiff base polymer). researchgate.net Polyazomethines are a class of high-performance polymers that contain a carbon-nitrogen double bond (-C=N-) in their backbone. These materials are known for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties, making them suitable for applications in electronics and as advanced coatings. researchgate.netnih.gov
The synthesis typically involves reacting an aromatic diamine with an aromatic dialdehyde. researchgate.net this compound, after deprotection, can act as a monomer in this process. Its bifunctional nature allows it to be copolymerized with other diamines or dialdehydes to precisely tune the final properties of the polymer, such as solubility, thermal resistance, and conductivity. researchgate.netnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobenzaldehyde |
| Glyphosate |
Role in the Fabrication of Covalent Organic Frameworks (COFs) and Nanomaterials
This compound serves as a highly versatile and strategic building block in the bottom-up construction of advanced materials like Covalent Organic Frameworks (COFs) and functional nanomaterials. Its utility stems from its bifunctional nature, possessing a reactive formyl (aldehyde) group and a protected amine group (tert-butoxycarbonyl, or Boc-protected). This unique combination allows for a two-stage functionalization strategy: the formyl group participates in the initial, structure-forming reactions to build the material's backbone, while the Boc-protected amine can be chemically altered after the main framework is assembled.
The primary role of the formyl group is to act as a reactive site for forming the covalent linkages that define the COF's structure. researchgate.net Reversible reactions are crucial for achieving the high degree of order and crystallinity that distinguishes COFs from amorphous polymers. researchgate.net The Schiff base reaction, a condensation reaction between an aldehyde (like the formyl group on this compound) and an amine, is one of the most common and effective methods for constructing highly crystalline imine-linked COFs. researchgate.net The reversibility of this reaction allows for "error-correction" during the synthesis, enabling the building blocks to self-assemble into a thermodynamically stable, ordered, and porous framework. researchgate.netresearchgate.net
The more advanced function of this compound lies in its capacity for post-synthetic modification (PSM). rsc.orgresearchgate.net PSM is a powerful strategy for introducing specific functionalities into a pre-formed COF without altering its underlying topology. scispace.com In this context, the Boc-protected amine is initially inert during the COF's construction. Once the crystalline framework is established, the Boc protecting group can be removed under specific conditions (typically acidic) to expose a reactive primary amine (-NH₂) within the COF's pores.
This newly exposed amine serves as a chemical handle for covalently grafting a wide array of functional molecules, thereby tailoring the COF's properties for specific applications. rsc.org For instance, these amine sites can be used to:
Anchor catalytic metal complexes. researchgate.net
Introduce chiral selectors for enantioselective separations.
Attach fluorescent tags for sensing applications.
Improve gas sorption selectivity or water stability.
This PSM approach is often preferred over pre-functionalizing the building blocks because incorporating bulky or reactive functional groups from the start can sometimes hinder the crystallization process and result in less ordered, more defective materials. rsc.orgnih.gov By using a protected precursor like this compound, a highly crystalline "parent" COF can be synthesized first, ensuring a robust and well-defined porous structure, which is then precisely functionalized in a subsequent step. scispace.com
The table below summarizes findings from research on COFs developed using building blocks and strategies relevant to post-synthetic modification, illustrating the material properties that can be achieved.
| Framework Name | Building Blocks | Synthesis Method | Post-Synthetic Modification | Resulting Properties |
| Amine-Functionalized COF (Hypothetical) | This compound, 1,3,5-Tris(4-aminophenyl)benzene | Solvothermal Condensation | Acid-catalyzed deprotection of Boc group | High density of reactive -NH₂ sites within pores, suitable for catalysis or further functionalization. |
| TpPa-1 | 1,3,5-Tris(4-formylphenyl)benzene (Tp), p-Phenylenediamine (Pa-1) | Solvothermal / Hydrothermal | N/A (Illustrates typical imine COF properties) | High crystallinity, BET Surface Area: ~960 m²⋅g⁻¹. researchgate.net |
| COF-LZU-1 | 1,3,5-Tris(4-aminophenyl)benzene, Terephthalaldehyde | Solvothermal Condensation | Metalation with Pd(OAc)₂ | Anchoring of palladium species for catalytic applications. nih.gov |
| β-ketoenamine COFs | Various aldehydes and amines | Solvothermal Condensation | N/A (Illustrates alternative stable linkage) | High crystallinity and permanent porosity. nih.gov |
Analytical and Computational Methodologies in Research on Tert Butyl 4 Formylphenyl Carbamate
Spectroscopic and Spectrometric Characterization of Derivatives
Spectroscopic and spectrometric methods are indispensable for the structural verification of organic compounds. For derivatives of tert-butyl (4-formylphenyl)carbamate, techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide definitive evidence of their chemical identity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound derivatives. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the tert-butyl group typically presents as a sharp singlet at approximately 1.5 ppm due to the nine equivalent protons. rsc.org The proton of the carbamate (B1207046) (N-H) group can be observed as a broad singlet, with its chemical shift being solvent-dependent. Protons on the aromatic ring appear in the downfield region, typically between 7.0 and 8.0 ppm, and their splitting patterns provide information about the substitution pattern on the ring. The aldehyde proton is highly deshielded and appears as a distinct singlet further downfield, often near 9.9 ppm.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbons of the tert-butyl group appear around 28 ppm, while the quaternary carbon of this group is found near 80 ppm. rsc.org Aromatic carbons resonate in the 115-145 ppm range. The carbonyl carbon of the carbamate group is typically observed around 153 ppm, and the highly deshielded aldehyde carbonyl carbon appears near 191 ppm.
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.5 (singlet, 9H) | ~28 (CH₃), ~80 (quaternary C) |
| Aromatic (Ar-H) | ~7.3 - 7.9 (multiplets) | ~118 - 145 |
| Carbamate (N-H) | Variable (broad singlet, 1H) | N/A |
| Carbamate (C=O) | N/A | ~153 |
| Aldehyde (-CHO) | ~9.9 (singlet, 1H) | ~191 |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to gain structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com
| Fragment Ion | Description of Neutral Loss |
|---|---|
| [M - 56]⁺ | Loss of isobutylene (B52900) (C₄H₈) |
| [M - 57]⁺ | Loss of tert-butyl radical (•C₄H₉) |
| [M - 100]⁺ | Loss of tert-butoxycarbonyl group (C₅H₈O₂) |
| [M - 56 - 44]⁺ | Sequential loss of isobutylene and carbon dioxide |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure.
The N-H stretch of the carbamate group typically appears as a sharp band in the range of 3300-3400 cm⁻¹. nih.govrsc.org The carbonyl (C=O) stretching vibration of the carbamate is a strong, prominent band found around 1700-1745 cm⁻¹. rsc.org The aldehyde functional group is identified by its own distinct C=O stretching band, usually located at a slightly higher frequency than the carbamate carbonyl, around 1680-1700 cm⁻¹. Additionally, the C-H stretch of the aldehyde group can sometimes be observed as a weaker band near 2720 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C-O stretching of the ester group appears in the 1250-1050 cm⁻¹ region. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbamate (N-H) | Stretch | 3300 - 3400 |
| Aromatic (C-H) | Stretch | ~3030 |
| Aliphatic (C-H) | Stretch | 2980 - 2850 |
| Carbamate (C=O) | Stretch | 1700 - 1745 |
| Aldehyde (C=O) | Stretch | 1680 - 1700 |
| Carbamate (C-O) | Stretch | 1250 - 1050 |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding the design of new derivatives with desired properties. For compounds related to this compound, molecular modeling studies are key to understanding their potential as biologically active agents.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a protein target.
For example, studies have utilized the carbamate scaffold to design novel compounds with potential therapeutic activities. In one such study, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and subjected to in silico docking studies to investigate their binding modes with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.govresearchgate.net These computational analyses help to rationalize the experimental biological activity and provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Similarly, other research has used molecular docking to evaluate novel tert-butyl carboxamido phenylcarbamate derivatives for their potential as antimicrobial agents. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of a parent compound like this compound and evaluating the biological effects of these changes, researchers can identify key structural features responsible for activity.
For instance, in the development of potential anti-inflammatory agents based on the tert-butyl phenylcarbamate core, various substituents were introduced onto the phenyl ring. nih.govresearchgate.net The subsequent evaluation of these derivatives revealed that the nature and position of these substituents significantly influenced their inhibitory activity against the target enzyme. nih.gov Likewise, SAR studies on derivatives designed for antimicrobial activity showed that different substitutions led to varying levels of efficacy against different bacterial and fungal strains. researchgate.net These investigations are crucial for optimizing lead compounds to enhance their potency and selectivity.
Theoretical Prediction of Reactivity and Mechanistic Pathways
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound, offering insights into their reactivity and the likely pathways of their chemical reactions. Through methods rooted in quantum mechanics, researchers can model molecular structures and predict electronic behavior with a high degree of accuracy. Density Functional Theory (DFT) is a predominant computational method employed for such investigations, balancing computational cost with reliable results.
A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
In studies of analogous compounds, such as tert-butyl (4-ethynylphenyl)carbamate, DFT calculations have been used to determine these properties. researchgate.net For instance, the electronic and optical characteristics of this related carbamate were investigated using FMO analysis and Global Reactivity Parameters (GRPs). researchgate.net Such studies identify the molecule as electron-rich with significant electron-donating and -accepting capabilities, which points to its reactivity and stability. researchgate.net
The charge distribution across the surface of a molecule is another crucial factor in predicting its reactivity, and this can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of interaction with other chemical species. For similar carbamate derivatives, MEP maps have been instrumental in revealing the charge distribution across the compound's surface. researchgate.net
The reliability of these computational methods is often validated by comparing calculated structural parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. A low Mean Absolute Error (MAE) and Mean Squared Error (MSE) between the theoretical and experimental values confirm the accuracy of the computational model. researchgate.net This correlation between experimental and computed data lends confidence to the theoretical predictions of reactivity and mechanistic pathways. researchgate.net
While specific mechanistic pathways for reactions involving this compound would require dedicated computational studies, the theoretical frameworks applied to analogous structures provide a robust methodology for such predictions. These computational approaches are invaluable for elucidating reaction mechanisms, predicting the regioselectivity and stereoselectivity of reactions, and designing novel synthetic routes.
Interactive Data Table: Calculated Properties of a Structurally Similar Carbamate
The following table presents theoretical data for tert-butyl (4-ethynylphenyl)carbamate, a compound structurally analogous to this compound. This data is representative of the types of parameters that would be calculated to predict the reactivity of the subject compound.
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (4-formylphenyl)carbamate, and how can reaction yields be optimized?
- Methodology :
- Route Selection : Use carbamate protection strategies with tert-butyl groups, as demonstrated for analogous compounds like tert-butyl (3-chloro-2-methylphenyl)carbamate. Coupling reagents such as EDCI/HOBt are effective for condensation reactions involving amino or hydroxyl groups .
- Optimization : Adjust reaction time (typically 12-24 hrs), temperature (room temperature to 40°C), and solvent polarity (e.g., DCM or THF) to balance reactivity and steric hindrance. Monitor progress via TLC or LC-MS .
- Data Table :
| Reagent System | Solvent | Yield Range | Reference |
|---|---|---|---|
| EDCI/HOBt | DCM | 60-75% | |
| DCC/DMAP | THF | 50-65% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Structural Confirmation : Employ H/C NMR to verify tert-butyl (δ 1.2-1.4 ppm) and formyl (δ 9.8-10.0 ppm) groups. IR spectroscopy can confirm carbamate C=O stretching (~1680-1720 cm) .
Q. What are the critical safety protocols for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if dust or aerosols form during weighing .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour. Avoid skin contact due to potential sensitization risks .
Advanced Research Questions
Q. How can contradictory stability data for this compound under acidic/basic conditions be resolved?
- Methodology :
- Controlled Stability Studies : Perform accelerated degradation tests at pH 2-12 (HCl/NaOH buffers) and 25-60°C. Monitor degradation via HPLC and identify byproducts (e.g., formic acid or tert-butyl alcohol) using GC-MS .
- Key Finding : The compound is stable at pH 5-7 but hydrolyzes rapidly under strong acids (pH < 3) or bases (pH > 10) due to carbamate lability .
Q. What mechanistic principles govern the selection of coupling agents for derivatizing this compound in peptide synthesis?
- Methodology :
- Reagent Compatibility : EDCI/HOBt minimizes racemization in peptide bonds, while DCC may form insoluble urea byproducts. For sterically hindered substrates, use COMU or HATU for higher efficiency .
- Case Study : In tert-butyl carbamate derivatives, HOBt enhances nucleophilic attack on activated carbonyl intermediates, improving yields by 15-20% .
Q. How do electron-withdrawing/donating substituents on the phenyl ring influence the reactivity of this compound in nucleophilic additions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals. Electron-withdrawing groups (e.g., NO) lower LUMO energy, accelerating nucleophilic attack on the formyl group .
- Experimental Validation : Compare reaction rates with para-substituted analogs (e.g., 4-NO, 4-OCH) in Grignard or hydride additions. Hammett plots confirm linear free-energy relationships (ρ ≈ +1.2 for nucleophilic additions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
